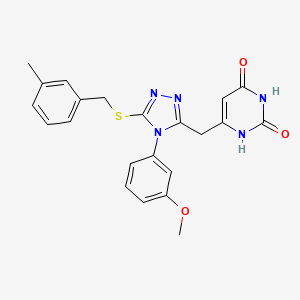

6-((4-(3-methoxyphenyl)-5-((3-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "6-((4-(3-methoxyphenyl)-5-((3-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione" is a complex molecule that appears to be a derivative of pyrimidine-2,4-dione, a heterocyclic compound. The structure suggests the presence of a triazole moiety linked to a methoxyphenyl group and a methylbenzylthio group, which could potentially contribute to the compound's chemical reactivity and physical properties.

Synthesis Analysis

The synthesis of related pyrimidine-2,4-dione derivatives has been reported in the literature. For instance, derivatives of thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione were synthesized through treatment of chloro-substituted uracils with ethyl 2-mercaptoacetate and subsequent electrophilic substitution reactions . Similarly, the synthesis of 6-substituted pyrimidine-2,4-diones with triazole rings has been achieved by cyclization of carbonyl-thiosemicarbazides in a basic medium . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be elucidated using spectral techniques such as NMR, UV-visible, and FT-IR spectroscopy, as well as single-crystal X-ray diffraction analysis . The presence of substituents on the pyrimidine ring, such as the triazole and methoxyphenyl groups, would influence the electronic structure, as evidenced by computational studies using DFT and TD-DFT .

Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions. The reactivity of the triazole moiety in pyrimidine-2,4-diones can lead to alkylation at the sulfur atom or acetylation at the nitrogen atom, depending on the substituents present . Electrophilic substitution reactions, such as bromination or nitration, can also occur on the pyrimidine ring . The specific reactivity of the compound would depend on the electronic effects of the substituents and the steric hindrance they provide.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure. The presence of electron-donating or withdrawing groups can affect the compound's acidity, basicity, and solubility. The molecular electrostatic potential (MEP) analysis can predict nucleophilic and electrophilic sites, which are crucial for understanding the compound's reactivity . The HOMO and LUMO energy gap can provide insights into the compound's stability and reactivity . Additionally, intermolecular interactions, such as hydrogen bonding and halogen interactions, can influence the compound's crystal structure and solubility .

Wissenschaftliche Forschungsanwendungen

Synthesis and Potential Medicinal Applications

A comprehensive study by Abu-Hashem et al. (2020) outlined the synthesis of novel heterocyclic compounds derived from visnagenone and khellinone, exhibiting anti-inflammatory and analgesic activities. These compounds were identified as inhibitors of cyclooxygenase-1 and cyclooxygenase-2, showing significant COX-2 selectivity and analgesic activity, suggesting their potential as therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Optical and Material Science Research

Shettigar et al. (2009) investigated the third-order nonlinear optical properties of novel styryl dyes, which include derivatives of the compound . These dyes demonstrated promising nonlinear optical materials capabilities due to their significant nonlinear refractive index and absorption coefficient. Their findings suggest potential applications in optical limiting devices and photonic materials (Shettigar, Umesh, Poornesh, Manjunatha, & Asiri, 2009).

Antiviral Research

Revankar et al. (1998) synthesized hydroxyalkoxymethyl, hydroxyalkyl, hydroxyalkenyl, and phosphonoalkenyl derivatives of 5-aminothiazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione, demonstrating significant in vitro activity against human cytomegalovirus (HCMV). This study highlights the antiviral potential of compounds structurally related to the one , offering insights into the development of new antiviral agents (Revankar, Ojwang, Mustain, Rando, De Clercq, Huffman, Drach, Sommadossi, & Lewis, 1998).

Antidiabetic Research

Brel et al. (2019) reported on the synthesis of N1, N3-bis-hydroxybenzoyl, -acetoxybenzoyl, and -methoxybenzoyl uracil derivatives, demonstrating their potential as antidiabetic prodrugs. Their research indicates that compounds like 1,3-bis-(4-Methoxybenzoyl)pyrimidine-2,4(1H,3H)-dione could serve as promising agents for the pharmacological treatment of diabetes-related complications (Brel, Spasov, Lisina, Popov, Kucheryavenko, Litvinov, Salaznikova, & Rashchenko, 2019).

Eigenschaften

IUPAC Name |

6-[[4-(3-methoxyphenyl)-5-[(3-methylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N5O3S/c1-14-5-3-6-15(9-14)13-31-22-26-25-19(10-16-11-20(28)24-21(29)23-16)27(22)17-7-4-8-18(12-17)30-2/h3-9,11-12H,10,13H2,1-2H3,(H2,23,24,28,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXZKFFOIPWYSEU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CSC2=NN=C(N2C3=CC(=CC=C3)OC)CC4=CC(=O)NC(=O)N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-((4-(3-methoxyphenyl)-5-((3-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Chloro-4-[(2-chlorophenyl)sulfanylmethyl]-1-methyl-3-[(4-methylphenyl)sulfanylmethyl]pyrazole](/img/structure/B2503949.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,5-dimethylbenzenesulfonamide](/img/structure/B2503953.png)

![N-[[4-(3-chlorophenyl)-5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide](/img/structure/B2503958.png)

![Ethyl 3-(4-methoxyphenyl)-5-(2-(naphthalen-1-yl)acetamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2503959.png)

![(Z)-2-Cyano-3-cyclopropyl-N-[2-(2,6-dimethylanilino)-2-oxoethyl]prop-2-enamide](/img/structure/B2503961.png)

![2-({1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]piperidin-4-yl}methyl)-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2503967.png)

![N-Methyl-1-[3-(3-methylbutyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2503969.png)